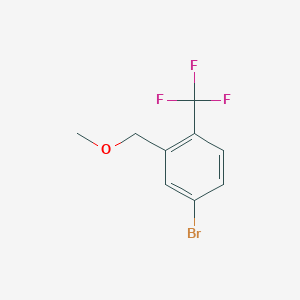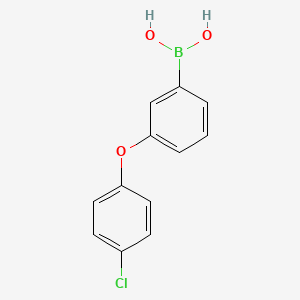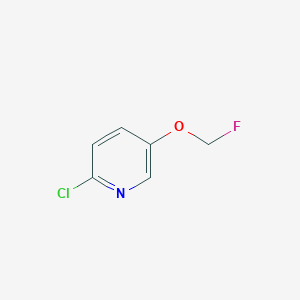
2-(2-Methylpentyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpentyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H24O It is a cyclopentanol derivative, characterized by a cyclopentane ring substituted with a 2-methylpentyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of adipol adipate, which produces 2-methylcyclopentan-1-ol . This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpentyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylpentyl)cyclopentanone.
Reduction: Formation of 2-(2-Methylpentyl)cyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpentyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpentyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclopentanol: A closely related compound with a similar structure but lacking the 2-methylpentyl group.
Cyclopentanol: The parent compound with a cyclopentane ring and a hydroxyl group.
2-Cyclopenten-1-ol: A compound with a similar ring structure but containing a double bond.
Uniqueness
2-(2-Methylpentyl)cyclopentan-1-ol is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-(2-methylpentyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-9(2)8-10-6-4-7-11(10)12/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
OYTMFTIDSPMNGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)




![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)



![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)


